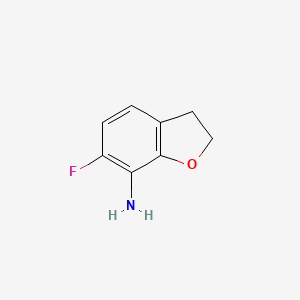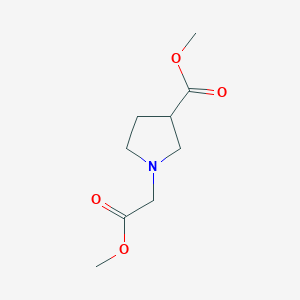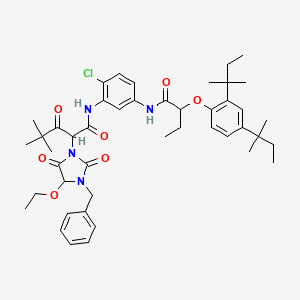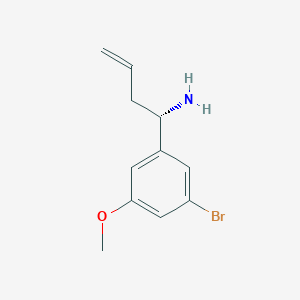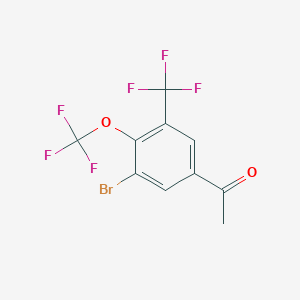
3'-Bromo-4'-(trifluoromethoxy)-5'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone is a chemical compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone typically involves the introduction of bromine, trifluoromethoxy, and trifluoromethyl groups onto an acetophenone backbone. One common method involves the bromination of 4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone involves its interaction with molecular targets and pathways within a system. The bromine, trifluoromethoxy, and trifluoromethyl groups contribute to its reactivity and ability to form specific interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzonitrile
- 3-Bromo-4-(trifluoromethoxy)aniline
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
Compared to similar compounds, 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the acetophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H5BrF6O2 |
|---|---|
Molecular Weight |
351.04 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5BrF6O2/c1-4(18)5-2-6(9(12,13)14)8(7(11)3-5)19-10(15,16)17/h2-3H,1H3 |
InChI Key |
DSKOECBSLXUUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


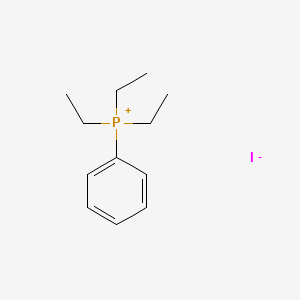
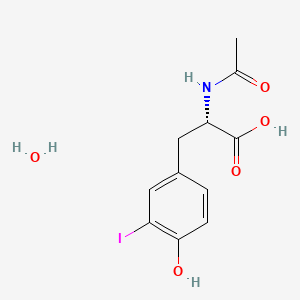
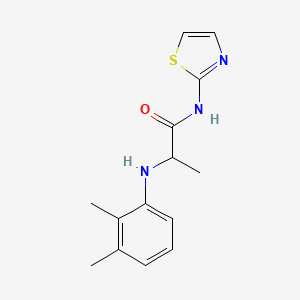

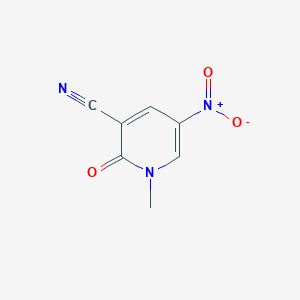
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
